N-{[2-(pyrazin-2-ylcarbonyl)hydrazinyl]carbonothioyl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE is a complex organic compound with a unique structure that includes pyrazine, hydrazine, and furan moieties
Preparation Methods
The synthesis of N2-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE involves multiple steps. One common method includes the reaction of pyrazine-2-formic acid with N-hydroxysuccinimide under the catalysis of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to obtain 2-succinimide oxy formacyl pyrazine. This intermediate is then reacted with L-phenylalanine and triethylamine in dichloromethane to yield the final product . This method is known for its high yield and minimal environmental impact, making it suitable for industrial production.
Chemical Reactions Analysis
N~2~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine and furan rings, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N~2~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N2-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit proteasomes, which are responsible for degrading unwanted proteins in cells . This inhibition can lead to the accumulation of proteins and induce cell death, making it a potential anticancer agent.
Comparison with Similar Compounds
N~2~-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE can be compared with other similar compounds, such as:
N-(2-Pyrazinylcarbonyl)-L-phenylalanine: This compound shares the pyrazine and carbonyl groups but differs in its overall structure and applications.
N-{[2-(2-Propoxybenzoyl)hydrazino]carbothioyl}-2-furamide: This compound has a similar hydrazino and carbothioyl structure but includes a propoxybenzoyl group instead of the pyrazinylcarbonyl group.
The uniqueness of N2-{[2-(2-PYRAZINYLCARBONYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9N5O3S |
---|---|
Molecular Weight |
291.29 g/mol |
IUPAC Name |
N-[(pyrazine-2-carbonylamino)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C11H9N5O3S/c17-9(7-6-12-3-4-13-7)15-16-11(20)14-10(18)8-2-1-5-19-8/h1-6H,(H,15,17)(H2,14,16,18,20) |
InChI Key |
QRNKTPNZVDGZRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.